4-Amino-2-bromobenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of 4-Amino-2-bromobenzonitrile involves a two-step process starting from 2-bromobenzonitriles. A key method employs palladium-catalyzed arylation followed by acidic deprotection/cyclization, offering an efficient alternative to the typical S(N)Ar reaction (Lefebvre, Cailly, Fabis, & Rault, 2010). Additionally, a scalable synthesis via bromodeboronation of cyano-phenylboronic acids has been developed, showcasing the transformation's generality through a series of aryl boronic acids (Szumigala, Devine, Gauthier, & Volante, 2004).
Molecular Structure Analysis
The molecular structure of 4-Amino-2-bromobenzonitrile shows that the amino and cyano groups can form intermolecular hydrogen bonds with water, indicating two stable isomers. The substitution of the CN group changes the electronic nature of the amino group from a proton acceptor to a proton donor (Sakota et al., 2001).
Chemical Reactions and Properties
4-Amino-2-bromobenzonitrile participates in various chemical reactions, including the synthesis of substituted 3-aminoindazoles through a CuBr-catalyzed coupling/condensation cascade process, demonstrating the compound's versatility in forming substituted 3-aminoindazoles with different substituents (Xu, Peng, Pan, Jiang, & Ma, 2013).
Scientific Research Applications
Herbicide Resistance
4-Amino-2-bromobenzonitrile plays a role in developing herbicide resistance in transgenic plants. A study by Stalker, Mcbride, and Malyj (1988) demonstrated that introducing a gene encoding a nitrilase that converts bromoxynil, a herbicide, to a non-toxic metabolite in transgenic tobacco plants conferred resistance to the herbicide. This approach opens possibilities for creating herbicide-resistant crops, thus enhancing agricultural productivity while minimizing environmental impact (Stalker, Mcbride, & Malyj, 1988).
Synthesis and Characterization of Silver(I) Complexes
Research by Qian, Yuan, Zhang, and Fang (2016) involved the synthesis and characterization of Ag(I) complexes with ligands derived from halo-containing cyanoanilines, including 4-amino-2-bromobenzonitrile. The study's findings, including the crystallization behavior and antibacterial properties of these complexes, have implications in the fields of coordination chemistry and microbiology (Qian, Yuan, Zhang, & Fang, 2016).
Application in Anti-Cancer Compounds
Pilon, Brás, Côrte-Real, et al. (2020) synthesized a family of iron(II)-cyclopentadienyl compounds with 4-amino-2-bromobenzonitrile. These compounds displayed potent activity against colorectal and triple-negative breast cancer cells. The study highlights the potential of 4-amino-2-bromobenzonitrile derivatives in the development of new anti-cancer medications (Pilon et al., 2020).
Synthesis of Substituted 3-Aminoindazoles
Xu, Peng, Pan, et al. (2013) described a CuBr-catalyzed coupling reaction using 2-bromobenzonitriles, including 4-amino-2-bromobenzonitrile, to prepare substituted 3-aminoindazoles. These findings are significant in the field of organic synthesis, particularly in the creation of complex molecules with potential pharmacological applications (Xu, Peng, Pan, Jiang, & Ma, 2013).
Antibacterial Activity of Heterocyclic Compounds
In a study by Khan (2017), a compound synthesized from 4-amino-2-bromobenzonitrile demonstrated significant antibacterial activity. This research is vital for developing new antibacterial agents and understanding the role of chemical structure in antimicrobial efficacy (Khan, 2017).
Safety and Hazards
The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Mechanism of Action
Mode of Action
For instance, they can undergo nucleophilic substitution reactions . The bromine atom can be replaced by other groups, leading to changes in the molecule’s properties and interactions.
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant . It is also known to inhibit CYP1A2 and CYP3A4, which are important enzymes involved in drug metabolism .
Action Environment
The action, efficacy, and stability of 4-Amino-2-bromobenzonitrile can be influenced by various environmental factors . These include the pH of the environment, the presence of other interacting molecules, and the specific biological context. For instance, its absorption can be influenced by the properties of the gastrointestinal tract, and its metabolism can be affected by the presence of other drugs that interact with the same metabolic enzymes .
properties
IUPAC Name |
4-amino-2-bromobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYGPHDNNWRFJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356451 | |
Record name | 4-amino-2-bromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53312-82-6 | |
Record name | 4-amino-2-bromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2-bromobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 4-Amino-2-bromobenzonitrile in the formation of Silver(I) complexes?
A1: In the study, 4-Amino-2-bromobenzonitrile (L4) acts as a ligand, donating electrons to the Silver(I) ion (Ag+) to form a coordination complex. Specifically, two L4 molecules coordinate with one Ag+ ion, resulting in a 1-D polymeric cationic chain denoted as ∞{[Ag(L4)2]+} []. This chain formation is further stabilized by nitrate (NO3−) anions acting as 5-connector bridging groups, ultimately contributing to the complex's three-dimensional network structure [].
Q2: Does the research indicate any potential applications for the Silver(I) complex containing 4-Amino-2-bromobenzonitrile?
A2: The research primarily focuses on the synthesis, characterization, and antibacterial activity of various Silver(I) complexes, including the one with 4-Amino-2-bromobenzonitrile. While the study doesn't delve into specific applications, it highlights the complex's promising antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli []. This finding suggests potential applications in areas requiring antibacterial agents, though further research is needed to explore these possibilities in depth.
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